2-(2-Hydroxyethyl)benzimidazole
Description
Significance of Benzimidazole (B57391) Derivatives in Medicinal Chemistry and Materials Science
Benzimidazole derivatives are a class of compounds that have been the subject of extensive research for over a century due to their diverse therapeutic potential. nih.gov In medicinal chemistry, these derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and antihistaminic properties. rsc.orgnih.govnih.gov Several commercially available drugs are based on the benzimidazole structure, highlighting its importance in modern medicine. rsc.orgnih.gov
Beyond pharmaceuticals, benzimidazole derivatives are also gaining traction in materials science. Their inherent chemical stability and unique electronic properties make them suitable for applications such as corrosion inhibitors and components in advanced materials. eudl.euchemimpex.com For instance, certain benzimidazole derivatives have been shown to effectively protect metals like mild steel from corrosion in acidic environments. eudl.eu
The Role of 2-Substituted Benzimidazoles in Contemporary Research
The versatility of the benzimidazole scaffold is largely due to the ease with which substituents can be introduced at various positions, particularly at the 2-position. This allows for the fine-tuning of the molecule's properties to achieve desired biological or material characteristics. nih.gov Contemporary research on 2-substituted benzimidazoles is a vibrant field, with scientists continuously exploring new derivatives with enhanced activities. nih.govmdpi.com
Scope and Academic Relevance of Research on 2-(Hydroxyethyl)benzimidazoles
Within the broader class of 2-substituted benzimidazoles, the specific compound 2-(2-Hydroxyethyl)benzimidazole and its related structures have garnered considerable academic interest. The presence of a hydroxyethyl (B10761427) group at the 2-position introduces a hydroxyl functional group, which can enhance solubility and provide an additional site for chemical modification. chemimpex.com
Research into 2-(hydroxyethyl)benzimidazoles is driven by the quest for novel therapeutic agents and functional materials. Studies have explored their potential in various areas, including:
Antimicrobial and Antioxidant Activity: Investigations have suggested that this compound may possess antimicrobial and free radical scavenging properties. smolecule.com
Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes like tyrosinase, which is relevant in the cosmetics industry for skin pigmentation control. smolecule.comacs.org
Corrosion Inhibition: Research has demonstrated the effectiveness of 2-(α-hydroxyethyl)benzimidazole as a green corrosion inhibitor for mild steel. eudl.euresearchgate.net
Synthetic Intermediates: this compound serves as a valuable precursor for the synthesis of other complex benzimidazole derivatives, such as 2-acetylbenzimidazole (B97921), which is a key synthon for various biologically active molecules. biointerfaceresearch.com
Anticancer Research: Benzimidazolium salts derived from 2-hydroxyethyl substituted benzimidazoles have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. tandfonline.com
The ongoing research in this area underscores the academic relevance of 2-(hydroxyethyl)benzimidazoles as a platform for discovering new molecules with diverse applications.
Compound Data
| Compound Name | Chemical Formula | CAS Number | Molecular Weight | Key Research Findings |
| This compound | C₉H₁₀N₂O | 4857-01-6 | 162.19 g/mol | Potential antimicrobial, antioxidant, and tyrosinase inhibitory activity. smolecule.com Also investigated as a corrosion inhibitor. eudl.euresearchgate.net |
| 2-(α-Hydroxyethyl)benzimidazole | C₉H₁₀N₂O | Not specified in provided context | 162.19 g/mol | Synthesized and characterized as a green corrosion inhibitor for mild steel. eudl.euresearchgate.net |
| 2-Acetylbenzimidazole | C₉H₈N₂O | Not specified in provided context | 160.17 g/mol | A valuable synthon for synthesizing biologically active molecules, prepared by the oxidation of 2-(α-hydroxyethyl)benzimidazole. biointerfaceresearch.com |
| 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | C₂₁H₂₇BrN₂O | Not specified in provided context | Not specified in provided context | Showed cytotoxic activity against the MDA-MB-231 human breast cancer cell line. tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWQKDWAKRSKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197553 | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-01-6 | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethyl)benzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Benzimidazol-2-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis
Spectroscopic analysis is fundamental to the characterization of 2-(2-Hydroxyethyl)benzimidazole, offering insights into its electronic and vibrational states, as well as the local chemical environment of each atom.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine, the aromatic protons of the benzimidazole (B57391) ring appear as a multiplet in the range of 7.43–8.06 ppm. nih.gov The proton of the N-H group in the benzimidazole ring shows a signal at 6.35 ppm, while the methylene (B1212753) (CH₂) protons are observed at 4.44 ppm. nih.gov For 2-methyl-1H-benzimidazole, experimental data has been reported, though specific shift values are often presented as averaged values due to tautomerism. nih.gov In a study of 2-(2-(benzyloxy)–3–methoxyphenyl)–1H-benzimidazole, the N-H proton signal was observed, and its correlation with other protons was established using COSY experiments. ugm.ac.id
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine, the carbon atoms of the benzimidazole ring resonate at specific chemical shifts: C2 at 151.9 ppm, C4 at 138.2 ppm, C5 at 137.2 ppm, C6 at 114.5 ppm, and C7/C8 at 121.9 ppm. nih.gov The carbon of the methylene group (C10) appears at 47.1 ppm. nih.gov Similar to ¹H NMR, averaged values for the carbon chemical shifts of 2-methyl-1H-benzimidazole have been documented. nih.gov
Table 1: ¹H and ¹³C NMR Chemical Shift Data for a Benzimidazole Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H | 7.43-8.06 (m) | - |
| NH (benzimidazole) | 6.35 (s) | - |
| CH₂ | 4.44 (s) | 47.1 |
| C2 | - | 151.9 |
| C4 | - | 138.2 |
| C5 | - | 137.2 |
| C6 | - | 114.5 |
| C7, C8 | - | 121.9 |
| C9 | - | 116.2 |
Data for N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine. nih.gov
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. In the IR spectrum of a similar compound, 2-(2-hydroxyphenyl)-1H-Benzimidazol, a broad band observed between 3402-3421 cm⁻¹ is indicative of the O-H stretching vibration, while an absorption peak at 3236 cm⁻¹ corresponds to the N-H group of the benzimidazole ring. orientjchem.org The C-N stretching vibration in benzimidazole derivatives is typically observed in the region of 1200–1310 cm⁻¹. researchgate.net For N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine, characteristic peaks are seen at 3250 cm⁻¹ (N-H), 3020 cm⁻¹ (sp² C-H), 1620 cm⁻¹ (C=C), 1570 cm⁻¹ (C=N), and 1300 cm⁻¹ (C-N). nih.gov In the case of newly synthesized 1H-benzimidazole-2-yl hydrazones, the N-H bonds of the benzimidazole ring and the hydrazone moiety result in strong peaks in the 3370–3160 cm⁻¹ range. nih.gov
Table 2: Characteristic IR Absorption Bands for Benzimidazole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H | Stretching | 3402-3421 | orientjchem.org |
| N-H | Stretching | 3236 | orientjchem.org |
| N-H | Stretching | 3250 | nih.gov |
| sp² C-H | Stretching | 3020 | nih.gov |
| C=C | Stretching | 1620 | nih.gov |
| C=N | Stretching | 1570 | nih.gov |
| C-N | Stretching | 1300 | nih.gov |
| C-N | Stretching | 1200-1310 | researchgate.net |
| N-H | Stretching | 3370-3160 | nih.gov |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In the electron impact mass spectra of benzimidazole derivatives, common fragmentation processes are observed. journalijdr.comresearchgate.net For instance, a study on the mass spectra of various benzimidazole derivatives detailed the fragmentation pathways, which often involve the benzimidazole nucleus. journalijdr.com Another investigation into novel benzimidazole derivatives also discussed their fragmentation patterns. researchgate.net The predicted monoisotopic mass of this compound is 162.07932 Da. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 163.08660 | 131.7 |
| [M+Na]⁺ | 185.06854 | 141.7 |
| [M-H]⁻ | 161.07204 | 131.5 |
| [M+NH₄]⁺ | 180.11314 | 151.6 |
| [M+K]⁺ | 201.04248 | 137.5 |
| [M+H-H₂O]⁺ | 145.07658 | 125.3 |
| [M+HCOO]⁻ | 207.07752 | 153.1 |
| [M+CH₃COO]⁻ | 221.09317 | 145.0 |
Data from PubChemLite. uni.lu
Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using X-ray diffraction techniques.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important method for studying the electronic properties of benzimidazole (B57391) derivatives due to its accuracy in reproducing experimental values for molecular geometry and electronic structure. sapub.orgnih.gov DFT studies on benzimidazole derivatives provide a deep understanding of their chemical reactivity and stability. nih.gov
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)
The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are routinely calculated using DFT.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. nih.gov In benzimidazole derivatives, the negative potential is typically located around the nitrogen atoms of the imidazole (B134444) ring, while the positive potential is found around the hydrogen atoms. nih.govresearchgate.net For 2-(2-Hydroxyethyl)benzimidazole, the oxygen atom of the hydroxyethyl (B10761427) group would also represent a region of high electron density and negative potential.
Table 1: Illustrative Quantum Chemical Parameters for Benzimidazole Derivatives
| Parameter | Compound 1* | Compound 2** |
| EHOMO (eV) | -6.182 | -6.474 |
| ELUMO (eV) | -0.296 | -0.588 |
| Energy Gap (ΔE) (eV) | 5.886 | 5.886 |
| Chemical Potential (µ) | -3.239 | -3.531 |
| Hardness (η) | 2.943 | 2.943 |
| Softness (S) | 0.170 | 0.170 |
| Electrophilicity Index (ω) | 1.782 | 2.115 |
*Compound 1: 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole **Compound 2: 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole Data adapted from a study on related benzimidazole derivatives for illustrative purposes. dergipark.org.tr
Molecular Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical potential (µ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). dergipark.org.tr
Chemical Potential (µ) : Describes the escaping tendency of electrons from a system. dergipark.org.tr
Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr
Global Softness (S) : The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. researchgate.net
Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons. dergipark.org.tr
These descriptors are crucial for understanding the interactions of this compound with biological targets. For example, a higher electrophilicity index might suggest a stronger ability to interact with nucleophilic residues in a protein's active site. A study on two different benzimidazole derivatives showed how substitutions significantly alter these reactivity descriptors. dergipark.org.tr
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the stability and conformational changes of a ligand when it binds to a biological target, such as a protein or enzyme. nih.gov
For benzimidazole derivatives, MD simulations have been employed to validate the stability of ligand-protein complexes predicted by molecular docking studies. nih.gov For instance, in a study on novel benzimidazole derivatives as potential α-amylase inhibitors, MD simulations confirmed the stability of the proposed molecules within the enzyme's active site. nih.gov Although a specific MD simulation study for this compound was not found in the provided search results, this technique would be invaluable for understanding its interactions with target proteins, such as tubulin or various enzymes, providing insights into its mechanism of action at a dynamic level. The simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly using DFT, are instrumental in determining a wide range of molecular properties and predicting reactivity. dergipark.org.tr These calculations can provide optimized molecular geometries, vibrational frequencies, and various electronic properties. sapub.org
In Silico Approaches in Medicinal Chemistry
In silico methods, which encompass a range of computational techniques, play a vital role in modern drug discovery and development. These approaches are used to identify and optimize lead compounds, predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and assess their potential toxicity. nih.govnih.gov
For benzimidazole derivatives, in silico tools like molecular docking are widely used to predict the binding modes of these compounds within the active sites of biological targets. nih.govnih.gov This information is crucial for understanding the structure-activity relationships and for designing more potent inhibitors. For example, molecular docking studies have been used to elucidate the mechanism of action of benzimidazole derivatives against enzymes like cyclooxygenase (COX) and α-amylase. nih.govnih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed using computational data to correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed molecules, thereby accelerating the drug discovery process. For instance, a QSAR study on benzimidazole derivatives identified key structural features that influence their inhibitory activity against α-amylase. nih.gov Such in silico approaches are highly valuable for guiding the synthesis and biological evaluation of new derivatives of this compound for various therapeutic applications. rsc.org
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. researchgate.net
Derivatives of this compound have demonstrated notable antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. For instance, certain 2-substituted benzimidazole derivatives have shown significant inhibitory effects. One study reported that a series of novel benzimidazole derivatives exhibited promising antibacterial potential, with some compounds showing activity comparable to standard antibiotics. nih.gov Another study highlighted that 2-substituted-1H-benzimidazole derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov
Research has shown that the substitution pattern on the benzimidazole ring plays a crucial role in determining the antibacterial efficacy. For example, some N-substituted benzimidazole derivatives have been identified as potent antibacterial agents. nih.gov The introduction of different functional groups can enhance the activity against specific bacterial strains.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC µg/mL) | Reference |
| 2d (a benzimidazole-triazole hybrid) | E. Coli | 3.125 | nih.gov |
| 2k (a benzimidazole-triazole hybrid) | S. aureus | 12.5 | nih.gov |
| 5i (a pyrazole-substituted benzimidazole) | M. luteus | Not specified as MIC, but potent | nih.gov |
| 5i (a pyrazole-substituted benzimidazole) | E. coli | Not specified as MIC, but potent | nih.gov |
| 2a, 2c, 2e (N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives) | E. coli (ATCC 35218) | 50 | benthamscience.com |
MIC: Minimum Inhibitory Concentration
In addition to their antibacterial properties, benzimidazole derivatives, including those related to this compound, have shown significant antifungal activity. These compounds have been tested against a range of fungal pathogens, including various species of Candida and Aspergillus. nih.govnih.gov The mechanism of antifungal action for some azole compounds, a class that includes some benzimidazole derivatives, involves the inhibition of fungal cytochrome P450-dependent enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
Studies have shown that the antifungal activity is influenced by the nature of the substituents on the benzimidazole ring. For example, certain alkylbenzimidazoles have been found to be more active than their corresponding alkylbenzotriazoles. nih.gov Some derivatives have demonstrated efficacy against fungal strains that are resistant to commonly used antifungal drugs like fluconazole. nih.gov
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC µg/mL) | Reference |
| 1a (an alkylbenzimidazole) | Candida species | 0.5-256 | nih.gov |
| 2a (an alkylbenzimidazole) | Candida species | 2-256 | nih.gov |
| 1a, 2a, 3a (azole compounds) | Dermatophytes species | 0.5-256 | nih.gov |
| 1a, 2a | Aspergillus species | 16-256 | nih.gov |
| 2e, 2k (benzimidazole-triazole hybrids) | Candida albicans | 3.125 | nih.gov |
MIC: Minimum Inhibitory Concentration
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses. nih.gov The ability to inhibit biofilm formation is a key strategy in combating chronic and device-associated infections. Certain benzimidazole derivatives have been identified as potent anti-biofilm agents.
One study identified a novel benzimidazole molecule, termed antibiofilm compound 1 (ABC-1), which effectively prevents biofilm formation by a range of bacterial pathogens, including Vibrio cholerae and Pseudomonas aeruginosa, at nanomolar concentrations. nih.gov Notably, this compound inhibits biofilm formation without inhibiting bacterial growth, suggesting a specific mechanism of action against the biofilm formation process. nih.gov The study also found that ABC-1 was effective against biofilm formation by the Gram-positive pathogen Staphylococcus aureus. nih.gov
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Benzimidazole derivatives have been investigated for their anti-inflammatory potential and have shown promising results. researchgate.netnih.gov
The anti-inflammatory effects of benzimidazole derivatives are attributed to their ability to modulate various inflammatory pathways and mediators. These compounds can interact with key enzymes and receptors involved in the inflammatory cascade. nih.gov
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. nih.gov Some benzimidazole derivatives have also been shown to inhibit 5-lipoxygenase activating protein (FLAP), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.govnih.gov
Furthermore, studies have indicated that certain benzimidazole derivatives can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net A study on a specific benzimidazole derivative demonstrated significant anti-inflammatory and immunomodulatory effects by reducing paw edema and inflammatory markers like TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2) in an animal model. researchgate.net This suggests that these compounds can target multiple aspects of the inflammatory response.
Anticancer and Antitumor Potential
The development of novel anticancer agents is a major focus of pharmaceutical research. The benzimidazole scaffold is considered a "privileged" structure in cancer drug discovery due to its presence in numerous clinically used anticancer drugs and its ability to be modified to target various cancer-related pathways. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.
The anticancer activity of benzimidazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with key signaling pathways involved in tumor growth and survival. nih.gov Some derivatives act as microtubule inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov Others have been shown to inhibit specific enzymes like Bcl-2, which is an anti-apoptotic protein often overexpressed in cancer cells. acs.org
Research has demonstrated that 2-hydroxyethyl substituted benzimidazolium salts and their palladium complexes exhibit significant antiproliferative activities. researchgate.net For example, a benzimidazolium salt with a 4-methylbenzyl group showed high cytotoxic potency against MDA-MB-231 (breast cancer) and DLD-1 (colorectal cancer) cell lines, with IC50 values comparable to the well-known anticancer drug cisplatin. researchgate.net
Table 3: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 µM) | Reference |
| 1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | MDA-MB-231 | Comparable to cisplatin | researchgate.net |
| 1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | DLD-1 | Comparable to cisplatin | researchgate.net |
| 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | MDA-MB-231 | 7.59 ± 0.68 | researchgate.net |
| Compound 2a (a 1,2-disubstituted benzimidazole) | A549 (Lung) | 111.70 ± 6.22 | nih.gov |
| Compound 2a (a 1,2-disubstituted benzimidazole) | DLD-1 (Colon) | 185.30 ± 5.87 | nih.gov |
| Compound 2b (a 1,2-disubstituted benzimidazole) | A549 (Lung) | 176.80 ± 4.66 | nih.gov |
| Compound 4 (a benzimidazole-based derivative) | Four cancer cell lines | 1.20 | mdpi.com |
| Compound 23 (an alkylsulfonyl benzimidazole) | Breast Cancer | Significant cytotoxic effect | acs.org |
| Compound 27 (an alkylsulfonyl benzimidazole) | Breast Cancer | Significant cytotoxic effect | acs.org |
IC50: The half maximal inhibitory concentration
Interaction with Epigenetic Targets
Note: Specific studies detailing the interaction of this compound with epigenetic targets are not available in the reviewed literature. The following information pertains to the broader class of benzimidazole derivatives.
Epigenetic dysregulation is a key factor in the development of diseases like cancer, making epigenetic-modifying enzymes attractive therapeutic targets. rsc.orgresearchgate.net Benzimidazole derivatives have gained attention for their ability to modulate these targets, including DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases. rsc.org
Certain benzimidazole compounds are effective inhibitors of HDACs, which are enzymes that play a crucial role in gene expression. For example, an N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamide analog demonstrated potent inhibition of HDAC2, HDAC6, and HDAC8, leading to hyperacetylation of histones H3 and H4 and exhibiting antiproliferative activity. rsc.org Furthermore, other research has focused on the Polycomb Repressive Complex 2 (PRC2), a key epigenetic silencer. The interaction between its core subunits, EED and EZH2, is critical for its function. researchgate.net A cyclometalated iridium(III) complex featuring a benzimidazole moiety was shown to effectively interrupt the EED-EZH2 protein-protein interaction, thereby inhibiting the methyltransferase activity of EZH2. researchgate.net These findings highlight the potential of the benzimidazole scaffold in developing novel epigenetic modulators for cancer therapy. researchgate.net
Inhibition of DNA Synthesis and Cellular Proliferation
Note: Direct evidence for the inhibition of DNA synthesis by this compound was not found in the reviewed literature. The following section describes the antiproliferative activities of various benzimidazole derivatives.
A significant mechanism behind the anticancer effect of many benzimidazole derivatives is the disruption of microtubule polymerization. nih.gov Microtubules are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis. nih.gov Nocodazole, a well-known benzimidazole-containing agent, potently inhibits tubulin polymerization. nih.gov
Numerous studies have demonstrated the antiproliferative effects of various benzimidazole derivatives against a range of cancer cell lines. benthamdirect.com For instance, certain 5-nitro-1H-benzoimidazole derivatives have shown significant cytotoxic effects, particularly under hypoxic conditions characteristic of solid tumors. frontierspartnerships.org Benzimidazole-acrylonitrile hybrids have also been identified as potent tubulin polymerization inhibitors, showing strong and selective antiproliferative activity against hematological cancer cell lines. nih.gov The antiparasitic and anticancer activities of some 1H-benzimidazol-2-yl hydrazones have been correlated with their ability to interfere with tubulin polymerization. nih.govrsc.org
Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives
| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Source |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)-5-nitro-1H-benzoimidazole (7) | A549 (Lung Adenocarcinoma) | Normoxia | 36.6 ± 1.8 | frontierspartnerships.org |
| 5-nitro-2-(2-nitrophenyl)-1H-benzoimidazole (8) | A549 (Lung Adenocarcinoma) | Hypoxia | 56.8 ± 1.5 | frontierspartnerships.org |
| 2-Benzo nih.govdioxol-5-yl-5-nitro-1H-benzoimidazole (9) | A549 (Lung Adenocarcinoma) | Normoxia | >100 | frontierspartnerships.org |
| 5-nitro-2-(4-nitrophenyl)-1H-benzoimidazole (13) | A549 (Lung Adenocarcinoma) | Normoxia | 24.4 ± 2.6 | frontierspartnerships.org |
| 5-nitro-2-(3-nitrophenyl)-1H-benzoimidazole (14) | A549 (Lung Adenocarcinoma) | Hypoxia | 96.8 ± 1.9 | frontierspartnerships.org |
| Compound 27 | Human Hematologic & Solid Tumors | Antiproliferative | Potent activity reported | benthamdirect.com |
| Compound 4c | HepG2 (Liver Cancer) | Anticancer | 2.39 µM | nih.gov |
Enzyme Inhibition
Note: Research specifically identifying enzyme inhibition by this compound is limited. The information below details the enzyme inhibitory activities of the broader benzimidazole class.
The benzimidazole structure serves as a scaffold for designing inhibitors against various enzymes implicated in disease. Research suggests that derivatives can inhibit enzymes such as tyrosinase, which is involved in melanin (B1238610) production. smolecule.com
A key area of investigation is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. Certain morpholine-benzimidazole-oxadiazole hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. acs.orgacs.org Dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis in both cancer cells and microbes, is another target. N,2,6-trisubstituted 1H-benzimidazole derivatives have shown promise as DHFR inhibitors, contributing to their anticancer and antimicrobial effects. nih.gov
Table 2: Enzyme Inhibition by Selected Benzimidazole Derivatives
| Compound | Enzyme Target | Biological Context | IC₅₀ Value (µM) | Source |
|---|---|---|---|---|
| Compound 5h | VEGFR-2 | Angiogenesis, Cancer | 0.049 ± 0.002 | acs.orgacs.org |
| Compound 5j | VEGFR-2 | Angiogenesis, Cancer | 0.098 ± 0.011 | acs.orgacs.org |
| Compound 4c | DHFR | Cancer, Microbial | 2.35 | nih.gov |
Antiviral Activity
Note: While there is extensive research on the antiviral properties of benzimidazole derivatives, studies focusing specifically on this compound are sparse. The following summarizes findings for structurally related compounds and the broader class.
The benzimidazole nucleus is a key component in several antiviral agents. nih.govresearchgate.net Derivatives of benzimidazole have demonstrated efficacy against a wide range of DNA and RNA viruses. nih.gov For example, 2-(α-hydroxybenzyl)-benzimidazole, a structurally similar compound, was found to completely inhibit the production of infectious Tobacco Mosaic Virus (TMV) in tomato leaf discs at a concentration of 23.3 µM. researchgate.net
Other studies have screened libraries of benzimidazoles against various pathogens. A series of 2-arylbenzimidazoles showed moderate activity against Yellow Fever Virus (YFV), a member of the Flaviviridae family. benthamdirect.com Benzimidazole compounds have also been found to inhibit Hepatitis C Virus (HCV) by binding to the viral RNA's internal ribosomal entry site (IRES) and altering its structure. nih.gov Furthermore, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov
Antiparasitic and Anthelmintic Applications
Note: The antiparasitic and anthelmintic activities of this compound have not been specifically detailed in the reviewed literature. This section covers the well-established applications of the benzimidazole class.
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. rsc.orgresearchgate.net Drugs like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat infections caused by helminths. nih.gov The primary mechanism of action for these drugs is the inhibition of tubulin polymerization in the parasite, which disrupts cellular integrity and function. nih.govrsc.org
Research continues to explore new benzimidazole derivatives for improved or broader-spectrum antiparasitic activity. A series of 1H-benzimidazol-2-yl hydrazones demonstrated higher in vitro activity against Trichinella spiralis muscle larvae than the reference drugs albendazole and ivermectin. rsc.org Specifically, 2,3- and 3,4-dihydroxy hydrazone derivatives achieved 100% effectiveness in killing parasitic larvae after 24 hours. nih.govrsc.org Other studies have shown that different derivatives are effective against cestodes like Hymenolepis nana and nematodes such as Toxocara canis. nih.gov The benzimidazole scaffold has also been investigated for activity against protozoan parasites, with some pyrimido[1,2-a]benzimidazoles showing potent activity against Leishmania major. mdpi.com A series of 2-(2-aminoethyl)-benzimidazole derivatives also showed anthelmintic activity comparable to albendazole. researchgate.net
Antioxidant Activity
Note: While this compound is suggested to have potential antioxidant properties, detailed studies are more readily available for its derivatives, particularly those containing hydrazone and phenolic moieties.
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. The benzimidazole scaffold has been utilized as a platform for developing compounds with antioxidant properties. rsc.orgnih.gov The antioxidant capacity is often enhanced by the presence of specific functional groups, such as phenolic hydroxyls. nih.govrsc.org
Studies on various 1H-benzimidazol-2-yl hydrazones have shown significant radical scavenging activity against stable free radicals like DPPH and ABTS. nih.govrsc.org Derivatives with multiple hydroxyl groups on the phenyl ring, such as 2,3- and 3,4-dihydroxy hydrazones, were found to be the most effective radical scavengers. nih.govrsc.org Other research has investigated the ability of benzimidazole derivatives to inhibit lipid peroxidation, a key process in oxidative cell damage. nih.govresearchgate.netdergipark.org.tr
Table 3: Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound/Assay | Activity/Result | Source |
|---|---|---|
| 1H-benzimidazol-2-yl hydrazones (general) | Radical scavenging against DPPH & ABTS | nih.gov |
| 2,3- and 3,4-dihydroxy hydrazones | Most effective radical scavengers in the series | nih.govrsc.org |
| 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethylene amino)] acetamides | Inhibition of lipid peroxidation | nih.gov |
| Compound with p-bromophenyl substituent | 57% inhibition of lipid peroxidation level | nih.gov |
Radical Scavenging Mechanisms
Note: The mechanisms described below are based on computational and experimental studies of benzimidazole derivatives, not specifically this compound.
The radical scavenging activity of benzimidazole derivatives can occur through several molecular mechanisms. nih.gov The primary pathways identified are:
Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant molecule donates a hydrogen atom directly to a free radical, thus neutralizing it. Computational studies suggest that HAT is often the preferred mechanism in nonpolar media. nih.govrsc.org
Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species.
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, forming an anion. This anion then donates an electron to the free radical. The SPLET mechanism is often favored in polar media. nih.govrsc.org
Density functional theory (DFT) calculations on 1H-benzimidazol-2-yl hydrazones confirmed that these compounds can react with various free radicals through these mechanisms, with the preferred pathway depending on the solvent's polarity. nih.govrsc.org The specific reactive sites on the molecule for hydrogen donation or proton loss include the N-H groups of the benzimidazole ring and the hydrazone linker, as well as any phenolic -OH groups. nih.gov
Other Reported Biological Activities
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications. researchgate.net The substitution pattern on this bicyclic heterocyclic system is crucial in determining its pharmacological profile. The presence of a 2-(2-hydroxyethyl) group introduces specific steric and electronic properties, including the potential for hydrogen bonding via the hydroxyl group, which can significantly influence the molecule's interaction with biological targets. While direct studies on this compound for many activities are limited, the established roles of the benzimidazole core and related analogues provide a strong basis for its pharmacological potential.
Anti-diabetic Effects
The benzimidazole framework is a known feature in compounds investigated for anti-diabetic properties. ijpsonline.com Research into various derivatives has shown that this chemical class can interfere with carbohydrate metabolism and insulin (B600854) signaling pathways. researchgate.net For instance, certain benzimidazole derivatives act as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in the digestion of carbohydrates. By inhibiting these enzymes, such compounds can slow the absorption of glucose, helping to manage post-prandial blood sugar spikes. nih.gov
While direct experimental studies on the anti-diabetic effects of this compound are not extensively documented in the reviewed literature, the potential of the core structure is illustrated by related compounds. For example, derivatives incorporating moieties like 1,3,4-oxadiazole (B1194373) or thiazolidinone have demonstrated significant anti-diabetic activity in preclinical models. One specific derivative, (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, has been noted for its pronounced antihyperglycemic effect, which is believed to stem from reducing insulin resistance and restoring pancreatic β-cell function. nih.gov These findings underscore the potential of the benzimidazole scaffold as a template for designing new anti-diabetic agents.
Table 1: Examples of Benzimidazole Derivatives with Reported Anti-diabetic Activity
| Compound/Derivative Class | Reported Activity/Mechanism | Reference |
| Bis-benzimidazole derivatives | Significant anti-diabetic activity compared to glibenclamide. | ijpsonline.com |
| (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | Pronounced antihyperglycemic effect; reduces insulin resistance. | nih.gov |
| 2-Mercaptobenzimidazole-1,3,4-oxadiazole derivatives | Reduction in blood-glucose levels in oral glucose tolerance tests. | |
| Benzimidazole-thiazolidinone derivatives | Potent activity in both hyperglycemic and normoglycemic models. | |
| 2-Substituted benzimidazoles | Inhibition of yeast and rat intestinal α-glucosidase. |
This table presents findings on various benzimidazole derivatives to illustrate the anti-diabetic potential associated with the core scaffold, as direct studies on this compound were not identified.
Antihistaminic Properties
Several benzimidazole derivatives are recognized for their potent H₁-antihistaminic activity, making them relevant for the treatment of allergic conditions. researchgate.net The structural features of these compounds allow them to act as antagonists at the histamine (B1213489) H₁ receptor.
Patents describe a series of benzimidazole derivatives, including those based on the closely related isomer 1-(2-hydroxyethyl)benzimidazole, which exhibit high H₁-antihistaminic and antiallergic activity. A key advantage highlighted for these compounds is their high selectivity. They are reported to be largely devoid of significant anticholinergic effects and activity on the central nervous or cardiovascular systems, which were common drawbacks of first-generation antihistamines. The presence of the hydroxyethyl group is a critical part of these pharmacologically active molecules. For instance, the compound 2-[4-(2-(4-(1-(2-hydroxyethyl)benzimidazole-2-yl)ethyl)phenyl)]-2-methyl propanoic acid is explicitly claimed for its antihistaminic properties.
These findings suggest that the combination of the benzimidazole nucleus with a hydroxyethyl side chain is a favorable structural motif for achieving selective H₁-receptor antagonism.
Antihypertensive Actions
The benzimidazole structure is a cornerstone of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). ijpsonline.com Drugs like telmisartan (B1682998) and candesartan (B1668252) feature a benzimidazole core and function by selectively blocking the AT₁ receptor. This action prevents angiotensin II from binding to the receptor, which in turn inhibits vasoconstriction and aldosterone (B195564) release, leading to a decrease in blood pressure. researchgate.net
The antihypertensive efficacy of these drugs highlights the importance of the benzimidazole nucleus as a scaffold for interacting with the renin-angiotensin system. While the well-established ARBs have more complex substitutions, the fundamental benzimidazole structure is key to their activity. Although direct evidence for the antihypertensive action of this compound is not available in the surveyed literature, its core structure is associated with this important therapeutic class.
Gastro-protective and Antiulcer Effects
The benzimidazole scaffold is famously associated with a revolutionary class of antiulcer agents: the proton pump inhibitors (PPIs). Compounds like omeprazole (B731) and lansoprazole (B1674482) are benzimidazole derivatives that effectively reduce gastric acid secretion. They achieve this by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in the parietal cells of the stomach. nih.gov
However, the mechanism of action for these PPIs is highly dependent on a specific structural arrangement. It requires a sulfinylmethyl bridge connecting the 2-position of the benzimidazole ring to a substituted pyridine (B92270) ring. This entire molecular assembly is essential for the compound to accumulate in the acidic environment of the parietal cells and covalently bind to the proton pump.
The compound this compound, while belonging to the same broad chemical family, lacks this specific sulfinylmethyl-pyridine moiety. Therefore, it would not be expected to function as a proton pump inhibitor via the same mechanism as omeprazole or related drugs.
Analgesic Properties
The benzimidazole nucleus is present in various compounds that have been investigated for their analgesic (pain-reducing) properties. nih.gov These derivatives often exert their effects by interacting with targets involved in pain and inflammation pathways. nih.gov
A closely related chiral analog, (S)-2-(α-hydroxyethyl)benzimidazole, has been identified and is noted as being accessible through straightforward synthetic protocols. researchgate.net Studies on other substituted benzimidazoles have demonstrated significant analgesic activity in preclinical models. For example, certain disubstituted benzimidazole derivatives have shown a potent ability to inhibit acetic acid-induced writhing in mice, a standard test for peripheral analgesic activity. ijpsonline.com In some cases, the efficacy of these compounds was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) aceclofenac. ijpsonline.com This suggests that the benzimidazole scaffold is a promising starting point for the development of new analgesic agents.
Table 2: Analgesic Activity of Selected Disubstituted Benzimidazole Derivatives
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference |
| Derivative 3a | 25 | 69.40% | ijpsonline.com |
| Derivative 3b | 25 | 64.93% | ijpsonline.com |
| Derivative 3c | 25 | 88.81% | ijpsonline.com |
| Aceclofenac (Standard) | 25 | 88.81% | ijpsonline.com |
This table showcases the analgesic potential of the benzimidazole scaffold by presenting data from related derivatives, as reported in the cited literature.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-Activity Relationship (SAR) studies of benzimidazole derivatives consistently highlight the critical role that substituents on the heterocyclic ring system play in defining their biological activity. rsc.org The nature and position of these substituents dictate the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution, which in turn govern its ability to bind to specific biological targets. nih.gov
Reported SAR analyses indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold are particularly influential. nih.gov The C-2 position is especially significant as substituents here can directly modulate the molecule's interaction within the binding pockets of enzymes or receptors.
For this compound, the substituent at the C-2 position is a short, flexible ethyl chain terminating in a hydroxyl group.
The Alkyl Chain: The ethyl linker provides spatial separation between the benzimidazole core and the hydroxyl group, allowing for conformational flexibility. This can enable the molecule to adopt an optimal orientation to fit into a target's binding site.
The Hydroxyl Group: The terminal -OH group is a key functional feature. As a hydrogen bond donor and acceptor, it can form crucial interactions with amino acid residues (like serine, threonine, or tyrosine) or with the peptide backbone of a protein target. Such hydrogen bonds can significantly enhance binding affinity and specificity. This feature is particularly relevant for activities like antihistaminic or analgesic effects, where interaction with receptor sites is paramount.
For example, in the context of anti-inflammatory benzimidazoles, hydrophilic groups have been shown to favor the inhibition of the COX-2 enzyme. nih.gov While not a direct measure of analgesic effect, the mechanisms of analgesia and inflammation are often linked. The presence of the hydroxyl group on this compound introduces a hydrophilic character that, based on general SAR principles, could be favorable for interaction with such biological targets.
Influence of Substituent Nature and Position on Biological Activity
The biological activity of benzimidazole derivatives is profoundly influenced by the types of substituents and their positions on the bicyclic scaffold. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the N-1, C-2, C-5, and C-6 positions are particularly significant in modulating the pharmacological effects of these compounds. nih.gov
At the C-2 position, the introduction of different groups leads to varied activities. For instance, substituting this position with anacardic acid can lead to the inhibition of COX-2, an enzyme involved in inflammation. nih.gov Similarly, the presence of 2-aryl groups can result in potent tubulin polymerization inhibitors, a mechanism crucial for anticancer activity. The nature of the substituent on the phenyl ring of 2-phenylbenzimidazole (B57529) derivatives can also determine antibacterial efficacy; compounds with electron-withdrawing moieties have shown better antibacterial activity than those with electron-donating groups. researchgate.net In contrast, for antifungal activity, the reverse is often true. researchgate.net
The C-5 and C-6 positions on the benzene (B151609) ring also play a critical role. For anti-inflammatory action, an electron-withdrawing nitro group at the C-6 position can be more effective than electron-donating groups. nih.gov Conversely, an electron-releasing methoxy (B1213986) group at the same position has also demonstrated strong anti-inflammatory effects, highlighting the complex interplay of electronic properties and biological targets. nih.gov For photoprotective activity, the presence of a simple hydrogen atom at the C-5 position is more beneficial than electron-withdrawing groups like carboxylic acid (-COOH) or sulfonic acid (-SO₃H). nih.govmdpi.com
Furthermore, the incorporation of specific heterocyclic rings or functional groups can confer significant biological properties. The addition of a cyano group is known to have a positive influence on biological activity. nih.gov Fused benzimidazoles and those linked to sugars or other heterocyclic systems like oxadiazole have also been explored, often resulting in enhanced or novel therapeutic activities. nih.govacs.org For example, a benzimidazole linked to an oxadiazole via a thioacetamide (B46855) linker exhibited strong anti-inflammatory activity. nih.gov
Table 1: Influence of Substituents on the Biological Activity of Benzimidazole Derivatives
| Substituent | Position | Biological Activity | Observed Effect |
|---|---|---|---|
| Electron-withdrawing groups | C-2 (on phenyl ring) | Antibacterial | Enhanced activity. researchgate.net |
| Electron-donating groups | C-2 (on phenyl ring) | Antifungal | Enhanced activity. researchgate.net |
| Nitro group (-NO₂) | C-6 | Anti-inflammatory | More active than compounds with electron-donating groups. nih.gov |
| Methoxy group (-OCH₃) | C-6 | Anti-inflammatory | Strong activity observed. nih.gov |
| Hydrogen (-H) | C-5 | Photoprotective (UVB) | More beneficial than -COOH or -SO₃H groups. nih.govmdpi.com |
| Carboxylic acid (-COOH) | C-5 | Photoprotective (UVB) | Less active than -H, more active than -SO₃H. nih.govmdpi.com |
| Sulfonic acid (-SO₃H) | C-5 | Photoprotective (UVB) | Less active than -H and -COOH. nih.govmdpi.com |
| Trifluoromethyl group (-CF₃) | C-2 | Antifungal (against C. albicans) | Highest activity among tested fluorinated benzimidazoles. nih.gov |
| Chloro substituent | Chalcone ring | Anticancer | Proliferated anticancer effects. nih.gov |
| Additional Chlorine atom | Phenyl ring at 4-position | Cytotoxicity (against HT-29) | Significantly enhanced cytotoxicity. acs.org |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pharmaceuticals. For benzimidazole derivatives, the presence of a chiral center can lead to enantiomers—mirror-image isomers that are non-superimposable. nih.gov These enantiomers can exhibit different pharmacological activities, a phenomenon known as enantioselectivity. nih.gov The more active enantiomer is termed the eutomer, while the less active one is the distomer. nih.gov
The significance of stereochemistry is evident in various benzimidazole-based compounds. For instance, studies on 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines, which act as Lck kinase inhibitors, revealed that the S,S enantiomers are more potent than their racemic forms. nih.gov This highlights that the specific spatial orientation of the substituents is crucial for effective interaction with the biological target.
In the context of compounds structurally related to this compound, the introduction of a chiral center directly impacts their biological recognition and efficacy. The synthesis of axially chiral benzimidazole derivatives has been employed to determine the absolute configuration of other chiral molecules, underscoring the importance of stereoisomerism in molecular interactions. acs.org While direct stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles derived from related structures strongly suggest that its biological activity would be subject to stereochemical differentiation. If a chiral center were introduced, for example by oxidation of the hydroxyl group to a ketone and subsequent asymmetric reduction, the resulting enantiomers would likely exhibit distinct pharmacological profiles. This is a common consideration in drug development, where a racemic drug might be separated into its constituent enantiomers to enhance therapeutic effects and reduce potential side effects associated with the less active or inactive isomer. nih.govnih.gov
Table 2: Stereochemical Influence on the Biological Activity of Benzimidazole Derivatives
| Compound Class | Stereoisomer | Biological Activity | Key Finding |
|---|---|---|---|
| 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines | S,S enantiomers | Lck kinase inhibition | More potent than the racemic forms. nih.gov |
| General Chiral Drugs | Eutomer | Desired Pharmacological Activity | The enantiomer with higher biological activity. nih.gov |
| General Chiral Drugs | Distomer | Undesired or No Activity | The enantiomer with lower or no biological activity. nih.gov |
Biological Activities and Pharmacological Potential
Antimicrobial Activity
Research has demonstrated that benzimidazole (B57391) derivatives possess significant antimicrobial properties against a variety of bacterial and fungal strains. wisdomlib.orgmdpi.comresearchgate.net The presence of a benzimidazole ring is a key feature in many compounds with antimicrobial effects. wisdomlib.orgnih.govnih.gov Studies have shown that the introduction of different substituents on the benzimidazole core can modulate the antimicrobial potency. wisdomlib.org For instance, some derivatives have shown effectiveness against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comnih.govnih.gov The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The benzimidazole scaffold is a prominent feature in a number of anticancer agents. biointerfaceresearch.comnih.gov Derivatives of 2-(2-Hydroxyethyl)benzimidazole have been investigated for their cytotoxic effects against various cancer cell lines. tandfonline.comresearchgate.net For example, certain benzimidazolium salts derived from this compound have exhibited significant antiproliferative activity against human cancer cell lines. tandfonline.comresearchgate.net The mode of action for these compounds can vary, but often involves the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways in cancer cells. nih.gov Some derivatives have shown cytotoxic potency comparable to the well-known anticancer drug cisplatin. tandfonline.com
VI. Applications
The unique properties of this compound have led to its exploration in various non-biological applications.
Applications Beyond Biological Systems
Chemosensors
Benzimidazole (B57391) derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. rsc.orgresearchgate.net The nitrogen atoms in the benzimidazole ring can coordinate with metal ions, leading to changes in the compound's photophysical properties, such as fluorescence quenching or enhancement. rsc.orgresearchgate.net This "turn-off" or "turn-on" response allows for the selective and sensitive detection of specific ions. For instance, some benzimidazole-based sensors have been developed for the detection of Cu²⁺ and Zn²⁺ ions in aqueous solutions. rsc.org The design of these sensors often involves incorporating other functional groups that can modulate the binding affinity and selectivity for the target analyte. nih.govmdpi.com
Non-linear Optical (NLO) Materials
Organic molecules with large second-order hyperpolarizabilities are of great interest for applications in non-linear optics, such as in electro-optic modulators. unina.it Benzimidazole derivatives, particularly those with a "push-pull" electronic structure (an electron-donating group connected to an electron-accepting group through a π-conjugated system), have been investigated for their NLO properties. unina.it The inherent asymmetry and charge transfer characteristics of these molecules can lead to significant second-order NLO responses. Research in this area focuses on synthesizing new chromophores and evaluating their molecular hyperpolarizabilities through techniques like Electric Field Induced Second Harmonic generation (EFISH). unina.it
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Benzimidazole (B57391) Derivatives
The inherent versatility of the benzimidazole nucleus allows for extensive structural modifications to enhance pharmacological properties. researchgate.net Rational design strategies are pivotal in creating next-generation derivatives of 2-(2-Hydroxyethyl)benzimidazole with improved efficacy and target specificity. The ability of benzimidazoles to form strong hydrogen bonds and engage in π-π stacking interactions enhances their binding affinity to various biomolecules, making them prime candidates for drug design. researchgate.net
Researchers are actively designing and synthesizing novel benzimidazole derivatives by introducing various substituents at different positions of the benzimidazole core and the hydroxyethyl (B10761427) side chain. For instance, creating hybrid molecules by coupling the benzimidazole scaffold with other pharmacologically active moieties like pyrazole, imidazole (B134444), oxazole, and thiazole (B1198619) has shown promise in developing agents with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory effects. researchgate.netnih.gov The goal is to improve the therapeutic index by fine-tuning the molecule's electronic and steric properties to optimize its interaction with biological targets.
Exploration of Novel Pharmacological Targets and Mechanisms
Benzimidazole derivatives are known to interact with a multitude of biological targets, including enzymes and receptors, which explains their diverse pharmacological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory actions. researchgate.netnih.gov Future research will focus on identifying and validating novel pharmacological targets for derivatives of this compound.
One emerging area is the development of tubulin polymerization inhibitors. Certain benzimidazole derivatives have been shown to disrupt the microtubule network within cells by binding to tubulin, a key protein involved in cell division. mdpi.comnih.gov This mechanism is a validated strategy for cancer chemotherapy. For example, novel benzimidazole-2-urea derivatives have been identified as potent β-tubulin inhibitors with a potentially new binding mode. nih.gov Further exploration of how modifications to the 2-(2-hydroxyethyl) side chain influence this activity could lead to the discovery of new anticancer agents.
Another promising avenue is the inhibition of kinases, such as Casein Kinase-2 (CK2), which are often dysregulated in cancer. researchgate.net Novel benzimidazole-thiadiazole derivatives have demonstrated inhibitory activity against CK2, highlighting the potential of this scaffold in targeted cancer therapy. researchgate.net Investigating derivatives of this compound for their kinase inhibitory potential could unveil new therapeutic opportunities.
Advancements in Sustainable Synthesis Methodologies
Traditional methods for synthesizing benzimidazoles often require harsh reaction conditions, such as high temperatures and the use of strong oxidants. cnr.it A significant focus of future research is the development of more sustainable and environmentally friendly synthesis methods.
One such approach is photocatalysis. Researchers have reported one-pot methods where 1,2-phenylenediamines are coupled with aldehydes generated through the photocatalytic dehydrogenation of alcohols. cnr.it This method avoids the need for high temperatures and harsh chemicals. Another green chemistry approach involves the use of sodium metabisulphite adsorbed on silica (B1680970) gel as an eco-friendly reagent for benzimidazole synthesis. researchgate.net The use of water as a solvent, as seen in the synthesis of some benzimidazole derivatives in SDS micelles, further contributes to the sustainability of these processes. rsc.org Applying these green methodologies to the synthesis of this compound and its derivatives will be a key area of future research, aiming for operational simplicity, high yields, and reduced environmental impact. rsc.orgajrconline.org
Integration of Computational Methods in Compound Optimization
Computational methods are becoming indispensable in modern drug discovery for the rational design and optimization of lead compounds. For this compound and its derivatives, in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity and biological activity of novel compounds before their synthesis. researchgate.netresearchgate.net
Molecular docking studies can elucidate the binding interactions of benzimidazole derivatives with their biological targets, providing insights into the key structural features required for potent activity. researchgate.net For instance, docking studies have been used to understand the interaction of benzimidazole derivatives with human Casein Kinase-2 (CK2). researchgate.net Furthermore, computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for optimizing the pharmacokinetic profile of drug candidates. researchgate.net The integration of these computational tools will accelerate the discovery and development of next-generation benzimidazole-based drugs by prioritizing the synthesis of compounds with the most promising predicted profiles.
Translational Research and Potential Therapeutic Development
The ultimate goal of benzimidazole research is the translation of promising compounds from the laboratory to clinical applications. Several benzimidazole-based drugs, such as albendazole (B1665689) and omeprazole (B731), are already in clinical use, demonstrating the therapeutic potential of this scaffold. researchgate.net For derivatives of this compound, the path to therapeutic development involves rigorous preclinical and clinical evaluation.
Translational research will focus on evaluating the in vivo efficacy and safety of newly designed compounds in relevant animal models of disease. For example, novel benzimidazole derivatives with anti-inflammatory activity have been tested in vivo to assess their therapeutic potential. nih.govnih.gov Promising candidates will then move into clinical trials to determine their safety and efficacy in humans. The development of compounds like galeterone (B1683757) and GSK461364, which are currently in clinical trials, underscores the ongoing efforts to bring new benzimidazole-based therapies to patients. researchgate.net The continued exploration of this compound and its derivatives holds significant promise for the development of new treatments for a wide range of diseases.
Q & A
Q. What are the conventional and optimized synthetic routes for 2-(2-Hydroxyethyl)benzimidazole?
Methodological Answer: The conventional synthesis involves reacting salicylic acid with o-phenylenediamine in polyphosphoric acid at elevated temperatures (150–250°C), though this method often yields ≤50% due to side reactions and decomposition . Optimized approaches include:
- Catalytic Cyclization : Using CO₂ and H₂ under green chemistry conditions to enhance selectivity and reduce byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by leveraging controlled thermal activation .
- Solid-Phase Synthesis : Immobilized ruthenium catalysts (e.g., chloromethylated polystyrene-supported Ru complexes) enable recyclability and higher turnover numbers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- UV-Vis and Fluorescence Spectroscopy : Identify π→π* transitions and excited-state intramolecular proton transfer (ESIPT) behavior. For example, absorption peaks at ~300 nm and dual emission bands (normal vs. tautomer) in methanol .
- IR Spectroscopy : Confirms hydroxyl (-OH) and benzimidazole ring vibrations (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N stretch at 1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., hydroxyethyl CH₂ at δ 3.7–4.2 ppm) and aromatic ring carbons .
- THz Spectroscopy : Resolves crystalline lattice vibrations and polymorphic forms, critical for solid-state studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- GHS Classification : Classified as Acute Toxicity Category 4 (oral). Use PPE (gloves, lab coat, eye protection) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Combustible solid (Storage Code 11) .
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic fumes .
Advanced Research Questions
Q. How does excited-state intramolecular proton transfer (ESIPT) influence the fluorescence properties of this compound?
Methodological Answer: ESIPT generates dual emission bands:
- *Normal Emission (N)**: Originates from the enol form (λem ~400 nm).
- *Tautomer Emission (T)**: Results from keto form after proton transfer (λem ~500 nm) .
Key Factors Affecting ESIPT Efficiency : - Solvent Polarity : Protic solvents (e.g., methanol) stabilize the keto form, enhancing T* intensity (quantum yield ratio Fₙ/Fₜ = 0.3 in methanol vs. 1.2 in acetonitrile) .
- Substituent Effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring suppress ESIPT by destabilizing the keto tautomer .
Q. How can researchers resolve contradictions in solvent-dependent emission data for ESIPT-active derivatives?
Methodological Answer:
- Systematic Solvent Screening : Test solvents across polarity scales (e.g., Kamlet-Taft parameters) to correlate Fₙ/Fₜ with hydrogen-bonding capacity .
- Computational Modeling : DFT/TD-DFT calculations predict proton transfer barriers and tautomer stability. For example, Gaussian09 with B3LYP/6-31G* basis set .
- Temperature-Dependent Studies : Identify thermodynamic contributions (e.g., ΔH for ESIPT) via Arrhenius plots of emission lifetimes .
Q. What strategies are effective for designing coordination complexes with this compound?
Methodological Answer:
- Ligand Modification : Introduce pyridyl or thiazole groups to enhance metal-binding affinity (e.g., Pd(II) complexes with 2-(2-pyridyl)benzimidazole show anticancer activity) .
- Crystallographic Analysis : X-ray diffraction reveals binding modes (e.g., N,N-chelation with Pt(II) in cis geometry) .
- Spectroscopic Validation : EPR and UV-Vis confirm oxidation states (e.g., Fe(III)-perchlorate complexes exhibit d-d transitions at 450–600 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
